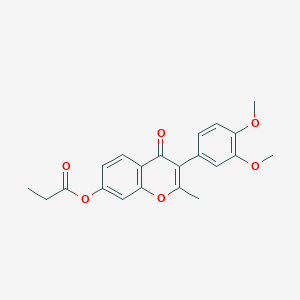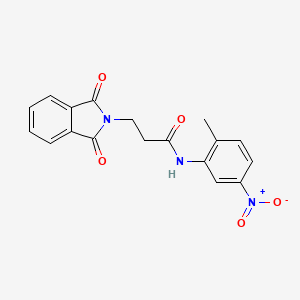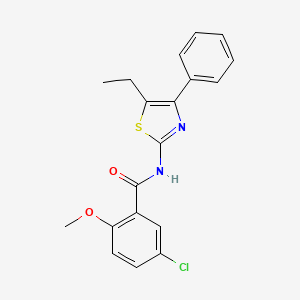
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Vue d'ensemble
Description
This compound is a derivative of 3-(3,4-dimethoxyphenyl)propionic acid . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 3,4-dimethoxyphenyl acetonitrile, has been synthesized through a method involving decarboxylation, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring conjugated to a propanoic acid, with two methoxy groups attached to the benzene ring . The molecular formula is C13H18O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.28000, a density of 1.112 g/mL at 25ºC (lit.), a boiling point of 193ºC20 mm Hg (lit.), and a melting point of 13ºC (lit.) .Safety and Hazards
Orientations Futures
While specific future directions for this compound were not found, it’s worth noting that related compounds have been used in various applications, such as in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression . This suggests potential future directions in the field of medical and biological research.
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-5-19(22)27-14-7-8-15-17(11-14)26-12(2)20(21(15)23)13-6-9-16(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECHPEBCZYRFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3540753.png)

![4-(3-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B3540762.png)
![methyl 2-[(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B3540768.png)

![N-(4-methoxyphenyl)-N-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3540797.png)
![4-FLUORO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B3540809.png)
![2-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B3540814.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3540817.png)
![methyl 2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B3540823.png)
![N-[3-(methylthio)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3540825.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3540839.png)

